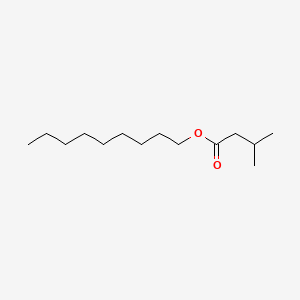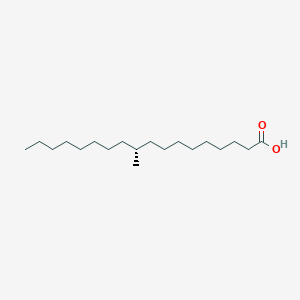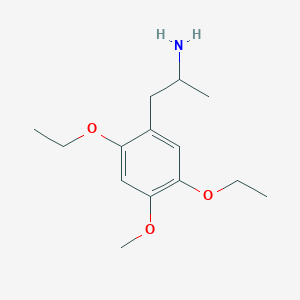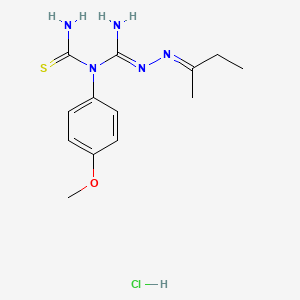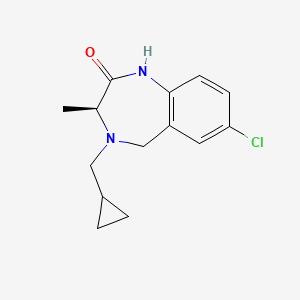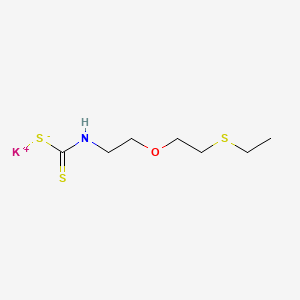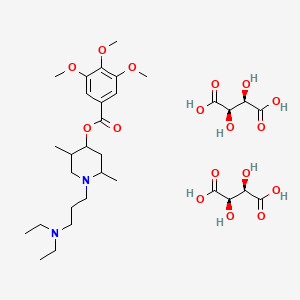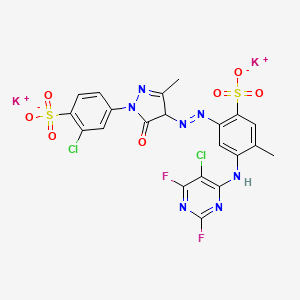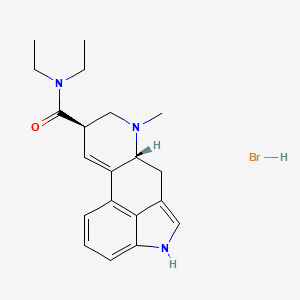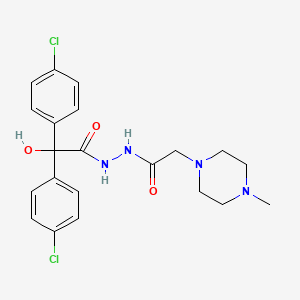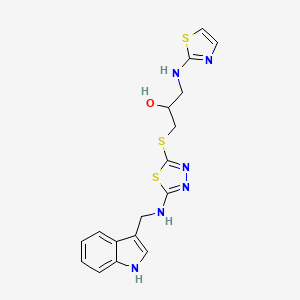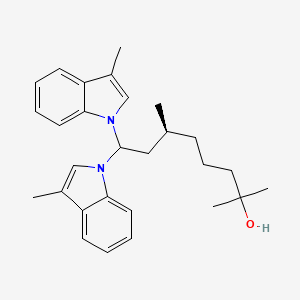
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Métodos De Preparación
The synthesis of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves several steps. One common synthetic route includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions due to its structural similarity to natural indole derivatives.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .
Comparación Con Compuestos Similares
Compared to other indole derivatives, 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- stands out due to its unique structural features and functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its role in producing the characteristic odor of feces.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Propiedades
Número CAS |
72928-12-2 |
|---|---|
Fórmula molecular |
C28H36N2O |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(6S)-2,6-dimethyl-8,8-bis(3-methylindol-1-yl)octan-2-ol |
InChI |
InChI=1S/C28H36N2O/c1-20(11-10-16-28(4,5)31)17-27(29-18-21(2)23-12-6-8-14-25(23)29)30-19-22(3)24-13-7-9-15-26(24)30/h6-9,12-15,18-20,27,31H,10-11,16-17H2,1-5H3/t20-/m0/s1 |
Clave InChI |
KOIXQZAWSPOQNS-FQEVSTJZSA-N |
SMILES isomérico |
CC1=CN(C2=CC=CC=C12)C(C[C@@H](C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)C(CC(C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


